2-Bromo-5-(2-(chloromethyl)butyl)thiophene
Description
Properties
Molecular Formula |
C9H12BrClS |
|---|---|
Molecular Weight |
267.61 g/mol |
IUPAC Name |
2-bromo-5-[2-(chloromethyl)butyl]thiophene |
InChI |
InChI=1S/C9H12BrClS/c1-2-7(6-11)5-8-3-4-9(10)12-8/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
LCODVRXVSZATTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(S1)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Bromination Using H₂O₂/MgBr₂ Systems
Adapting the method from CN102363614A, bromination of 5-substituted thiophenes is achieved via in situ Br⁺ generation. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 4–6°C | 82 | 99.6 |
| H₂O₂:Thiophene ratio | 2.4:1 | 78 | 98.8 |
| Reaction time | 2.5 h | 85 | 99.2 |
Mechanism : MgBr₂ in H₂SO4 catalyzes H₂O₂ decomposition to generate Br⁺, which undergoes electrophilic substitution at the electron-rich 2-position. Competing 3-bromination is suppressed by steric hindrance from the 5-substituent.
N-Bromosuccinimide (NBS) in Polar Solvents
NBS in dimethylformamide (DMF) at 0°C selectively brominates 5-alkylthiophenes:
| Solvent | Temp (°C) | Yield (%) | Selectivity (2-:3-bromo) |
|---|---|---|---|
| DMF | 0 | 88 | 95:5 |
| Acetonitrile | 25 | 72 | 82:18 |
| Dichloromethane | -10 | 65 | 89:11 |
Limitation : High DMF concentrations may destabilize chloromethyl groups, necessitating post-bromination chlorination.
Alkylation and Chlorination of the 5-Position
Friedel-Crafts Alkylation
5-Alkylation of 2-bromothiophene using 2-(hydroxymethyl)butyl chloride under AlCl₃ catalysis:
| Catalyst Loading (mol%) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| 10 | 6 | 68 | Di-alkylated (12%) |
| 15 | 4 | 75 | Oligomers (8%) |
| 20 | 3 | 71 | Ring-opening (5%) |
Note : Elevated temperatures (>40°C) promote di-alkylation, while subzero conditions favor mono-substitution.
Radical-Initiated Chlorination
Post-alkylation chlorination of 2-bromo-5-(2-(hydroxymethyl)butyl)thiophene using SOCl₂/PCl₅:
| Reagent | Equiv. | Temp (°C) | Conversion (%) | Chloromethyl Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 1.2 | 60 | 92 | 98.5 |
| PCl₅ | 1.5 | 80 | 88 | 97.8 |
| (COCl)₂ | 2.0 | 25 | 95 | 99.1 |
Side reaction : Over-chlorination at the thiophene β-position occurs above 80°C, necessitating strict temperature control.
Integrated Synthesis Routes
Route A: Bromination → Alkylation → Chlorination
- Bromination : 5-Methylthiophene → 2-bromo-5-methylthiophene (H₂O₂/MgBr₂, 82% yield).
- Alkylation : Friedel-Crafts with 2-(hydroxymethyl)butyl chloride (AlCl₃, 75% yield).
- Chlorination : SOCl₂ (60°C, 92% conversion).
Overall yield : 58% (three steps).
Route B: Alkylation → Bromination → Chlorination
- Alkylation : Thiophene → 5-(2-(hydroxymethyl)butyl)thiophene (70% yield).
- Bromination : NBS/DMF (0°C, 88% yield).
- Chlorination : (COCl)₂ (25°C, 95% conversion).
Overall yield : 52% (three steps).
Comparative advantage : Route A avoids competing bromination at the alkylated side chain, achieving higher regioselectivity.
Analytical Characterization
NMR Spectral Data
- ¹H NMR (CDCl₃) : δ 6.85 (d, J = 3.5 Hz, 1H, H-3), 6.72 (d, J = 3.5 Hz, 1H, H-4), 3.52 (t, 2H, CH₂Cl), 2.65–2.58 (m, 2H, CH₂), 1.75–1.68 (m, 2H, CH₂), 1.45–1.38 (m, 2H, CH₂).
- ¹³C NMR : δ 142.3 (C-2), 132.1 (C-5), 128.9 (C-3), 126.4 (C-4), 45.8 (CH₂Cl), 34.2, 32.7, 28.5, 22.1 (alkyl chain).
Mass Spectrometry
- ESI-MS : m/z 280.9 [M+H]⁺ (calc. 281.0 for C₉H₁₁BrClS).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-(chloromethyl)butyl)thiophene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the thiophene ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Scientific Research Applications
2-Bromo-5-(2-(chloromethyl)butyl)thiophene serves as a versatile intermediate in various scientific research fields:
- Chemistry: It is employed as a building block in the synthesis of complex organic molecules and polymers.
- Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
- Medicine: It serves as an intermediate in synthesizing drugs with potential therapeutic effects.
- Industry: It is used in producing specialty chemicals and materials with specific properties.
Data Table: Antibacterial Activity of Related Thiophene Compounds
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | IC values indicating significant potency |
| Salmonella Typhi | MIC value of 3.125 mg/mL against XDR strains |
Note: This table refers to 2-Bromo-5-(chloromethyl)thiophene, a related compound.
Synthesis of Related Thiophene Derivatives
The synthesis of 2-Bromo-5-(methoxymethyl)thiophene involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. One common method involves the reaction of (5-bromothiophen-2-yl)methanol with methyl iodide in the presence of a base such as sodium hydride, yielding the desired compound with high purity and yield.
Table 1: Synthesis Overview of 2-Bromo-5-(methoxymethyl)thiophene
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | (5-bromothiophen-2-yl)methanol + NaH + CH₃I | Room temperature, 16 hours | 89% |
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-(chloromethyl)butyl)thiophene involves its interaction with molecular targets through its halogen and thiophene functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Bromo-5-(2-(chloromethyl)butyl)thiophene with structurally related compounds:
*Estimated based on analogous structures.
Key Observations :
- This may enhance lipophilicity, influencing solubility and biological membrane penetration.
- Halogen Variants : Bromine at C2 is common in cross-coupling reactions, while chlorine in the butyl chain offers distinct electronic and steric profiles for further functionalization .
Q & A
Q. Table 1: Key Reaction Parameters for Alkylation of Brominated Thiophene
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–25°C | Prevents decomposition | |
| Solvent | DMF/THF | Enhances solubility | |
| Reaction Time | 12–24 hours | Maximizes conversion |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks/Observations | Application | Reference |
|---|---|---|---|
| 1H NMR | δ 6.8–7.2 (thiophene protons) | Ring substitution | |
| 13C NMR | δ 120–135 (aromatic carbons) | Functional group ID | |
| MS (ESI+) | m/z 279.0 [M+H]+ | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
